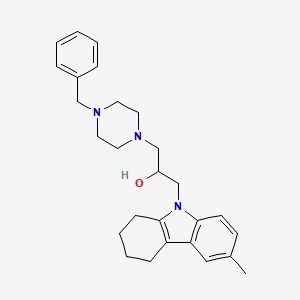![molecular formula C20H22N4O4S2 B15026466 N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15026466.png)
N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including an acetyl group, a methyl group, and a sulfonylamino group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with acetic anhydride under reflux conditions.
Introduction of the Sulfonylamino Group: The next step involves the introduction of the sulfonylamino group. This can be accomplished by reacting the thiadiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetylation and Methylation: The final steps involve the acetylation and methylation of the intermediate compound. Acetylation can be carried out using acetic anhydride, while methylation can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylamino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. The presence of the sulfonylamino group is particularly relevant for its interaction with biological targets.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors. Its structure-activity relationship is studied to optimize its pharmacological properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The presence of the sulfonylamino group is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-acetyl-5-methyl-5-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: The parent compound.
N-[4-acetyl-5-methyl-5-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a chlorine substituent instead of a methyl group.
N-[4-acetyl-5-methyl-5-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide: A similar compound with a nitro group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the sulfonylamino group, in particular, enhances its potential for biological activity and interaction with molecular targets.
Eigenschaften
Molekularformel |
C20H22N4O4S2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-[4-acetyl-5-methyl-5-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-5-11-18(12-6-13)30(27,28)23-17-9-7-16(8-10-17)20(4)24(15(3)26)22-19(29-20)21-14(2)25/h5-12,23H,1-4H3,(H,21,22,25) |
InChI-Schlüssel |
UUOPTRIAEYJCAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3(N(N=C(S3)NC(=O)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15026384.png)
![N-(3-acetylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026387.png)
![3-methyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026392.png)
![N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026397.png)
![ethyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026400.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15026409.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026413.png)
![5-(3-Bromophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026414.png)
![N-(4-methylphenyl)-2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B15026422.png)
![methyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15026423.png)
![4-bromo-N-[2-(5-nitro-2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B15026428.png)
![1-[2-[(4-Methoxyphenyl)methyl]-2-methyl-5-pyridin-4-yl-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B15026429.png)
![N-(4-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15026458.png)

